1-(3,4-difluorophenyl)-N-(3,4,5-trimethoxybenzyl)methanamine
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Overview
Description
[(3,4-DIFLUOROPHENYL)METHYL][(3,4,5-TRIMETHOXYPHENYL)METHYL]AMINE is an organic compound that features two distinct aromatic rings: one substituted with difluoromethyl groups and the other with trimethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3,4-DIFLUOROPHENYL)METHYL][(3,4,5-TRIMETHOXYPHENYL)METHYL]AMINE typically involves the coupling of the respective aromatic precursors. One common method is the Suzuki–Miyaura coupling reaction, which employs palladium catalysts to facilitate the formation of carbon-carbon bonds between the aromatic rings . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[(3,4-DIFLUOROPHENYL)METHYL][(3,4,5-TRIMETHOXYPHENYL)METHYL]AMINE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the positions ortho to the methoxy groups, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
[(3,4-DIFLUOROPHENYL)METHYL][(3,4,5-TRIMETHOXYPHENYL)METHYL]AMINE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which [(3,4-DIFLUOROPHENYL)METHYL][(3,4,5-TRIMETHOXYPHENYL)METHYL]AMINE exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of specific enzymes or activation of signaling pathways that regulate cellular processes .
Comparison with Similar Compounds
[(3,4-DIFLUOROPHENYL)METHYL][(3,4,5-TRIMETHOXYPHENYL)METHYL]AMINE can be compared with other similar compounds, such as:
[(3,4-DIFLUOROPHENYL)METHYL][(3,4,5-TRIFLUOROPHENYL)METHYL]AMINE: This compound has similar structural features but with trifluoromethyl groups instead of trimethoxy groups, which may alter its reactivity and applications.
[(3,4-DIFLUOROPHENYL)METHYL][(3,4,5-DIMETHOXYPHENYL)METHYL]AMINE:
Conclusion
[(3,4-DIFLUOROPHENYL)METHYL][(3,4,5-TRIMETHOXYPHENYL)METHYL]AMINE is a versatile compound with significant potential in various scientific fields. Its unique structure allows it to participate in diverse chemical reactions and applications, making it a valuable subject of study in both academic and industrial research.
Properties
Molecular Formula |
C17H19F2NO3 |
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Molecular Weight |
323.33 g/mol |
IUPAC Name |
1-(3,4-difluorophenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine |
InChI |
InChI=1S/C17H19F2NO3/c1-21-15-7-12(8-16(22-2)17(15)23-3)10-20-9-11-4-5-13(18)14(19)6-11/h4-8,20H,9-10H2,1-3H3 |
InChI Key |
IPPWJESKTDEBME-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CNCC2=CC(=C(C=C2)F)F |
Origin of Product |
United States |
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